[6-[[2-(Benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxy-3-methoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mudanpioside J involves the extraction of the root bark of Paeonia suffruticosa followed by chromatographic separation techniques . The specific synthetic routes and reaction conditions are not extensively documented in the literature, but it is typically isolated using high-performance liquid chromatography (HPLC) and other advanced separation methods .
Industrial Production Methods
Industrial production of Mudanpioside J is primarily based on the extraction from natural sources rather than synthetic methods. The process involves harvesting the root bark, drying, and then using solvents like methanol or ethanol for extraction. The extract is then purified using techniques such as HPLC to isolate Mudanpioside J .
Chemical Reactions Analysis
Types of Reactions
Mudanpioside J undergoes various chemical reactions, including:
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Mudanpioside J has a wide range of scientific research applications:
Mechanism of Action
Mudanpioside J exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes like superoxide dismutase and glutathione peroxidase.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha and interleukin-6.
Antithrombotic Activity: Inhibits platelet aggregation and thrombus formation by targeting protein disulfide isomerase.
Comparison with Similar Compounds
Mudanpioside J is structurally similar to other monoterpene glycosides such as Mudanpioside C and Paeoniflorin . it is unique in its specific pharmacological profile and potency:
Mudanpioside C: Also derived from Paeonia suffruticosa, known for its antithrombotic activities.
Paeoniflorin: Another monoterpene glycoside with anti-inflammatory and neuroprotective properties.
Conclusion
Mudanpioside J is a valuable natural compound with diverse pharmacological activities and significant potential in scientific research and therapeutic applications. Its unique properties and mechanisms of action make it a promising candidate for further studies and industrial applications.
Properties
IUPAC Name |
[6-[[2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxy-3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O14/c1-28-13-30(38)20-11-31(28,29(20,27(44-28)45-30)14-41-24(36)15-6-4-3-5-7-15)43-26-23(35)22(34)21(33)19(42-26)12-40-25(37)16-8-9-17(32)18(10-16)39-2/h3-10,19-23,26-27,32-35,38H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDKJKKWQBBKSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC(=C(C=C7)O)OC)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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